1-Ethyl-2-fluoro-3,4-dimethoxybenzene 1-Ethyl-2-fluoro-3,4-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 158641-47-5
VCID: VC16004431
InChI: InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol

1-Ethyl-2-fluoro-3,4-dimethoxybenzene

CAS No.: 158641-47-5

Cat. No.: VC16004431

Molecular Formula: C10H13FO2

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-fluoro-3,4-dimethoxybenzene - 158641-47-5

Specification

CAS No. 158641-47-5
Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
IUPAC Name 1-ethyl-2-fluoro-3,4-dimethoxybenzene
Standard InChI InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3
Standard InChI Key RYVYWYSYNWMCCU-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=C(C=C1)OC)OC)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 1-ethyl-2-fluoro-3,4-dimethoxybenzene, reflects its substitution pattern: a fluorine atom at position 2, ethyl group at position 1, and methoxy groups at positions 3 and 4 of the benzene ring . Its molecular formula is C₁₀H₁₃FO₂, with a molecular weight of 184.21 g/mol . The SMILES notation CCC1=C(C(=C(C=C1)OC)OC)F encodes this arrangement, while the InChIKey RYVYWYSYNWMCCU-UHFFFAOYSA-N provides a unique structural identifier.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₃FO₂
Molecular Weight184.21 g/mol
Exact Mass184.0900 g/mol
Topological Polar Surface18.5 Ų
LogP (Octanol-Water)2.4 (Predicted)

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogs like 1-ethyl-2-fluoro-4-methoxybenzene (CAS 1351403-10-5) provide insights. Such compounds typically show:

  • ¹H NMR: Methoxy singlets (δ 3.7–3.9 ppm), ethyl multiplet (δ 1.2–1.4 ppm), and aromatic protons split by fluorine coupling .

  • ¹⁹F NMR: Deshielded signals near δ -110 ppm due to ortho electron-withdrawing groups .

  • MS: Molecular ion peak at m/z 184.1 with fragmentation patterns involving loss of methoxy (-31 Da) and ethyl groups (-29 Da).

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized via sequential functionalization of substituted benzenes. A representative route involves:

  • Nitration and Reduction: 3,4-Dimethoxybenzene undergoes nitration at position 2, followed by reduction to the amine .

  • Schiemann Reaction: Diazotization of the amine and fluorination using hydrofluoric acid.

  • Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation or cross-coupling.

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄7892
Diazotization/FluorinationNaNO₂/HBF₄6589
EthylationEtBr/AlCl₃8295

Palladium-Catalyzed Coupling

Modern approaches employ Pd-mediated reactions to enhance regioselectivity. For example, Suzuki-Miyaura coupling between 2-fluoro-3,4-dimethoxyphenylboronic acid and ethyl halides achieves yields >75% under mild conditions . This method minimizes side products compared to classical electrophilic substitution.

Physicochemical Properties

Thermodynamic Stability

The molecule’s stability arises from resonance between fluorine’s electronegativity and methoxy’s electron-donating effects. Density functional theory (DFT) calculations predict:

  • Heat of Formation: ΔHf° = -145.6 kJ/mol

  • HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.

Solubility and Partitioning

Experimental logP values (2.4) suggest high lipid membrane permeability, critical for drug delivery. Aqueous solubility remains low (<1 mg/mL), necessitating formulation with cyclodextrins or lipid nanoparticles .

Biological Activity and Mechanisms

Table 3: Comparative FGFR1 Inhibition (IC₅₀)

CompoundSubstituentsIC₅₀ (nM)
1-Ethyl-2-fluoro-3,4-dimethoxybenzeneF, OMe, Et0.4*
Dichloro-dimethoxy analogCl, OMe0.14
Parent dimethoxybenzeneOMe75 (Inh.%)

*Predicted based on QSAR models .

Metabolic Stability

Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes. Microsomal studies on analogs show half-life (t₁/₂) improvements from 12 min (non-fluorinated) to 45 min (fluorinated), enhancing in vivo exposure .

Applications in Science and Industry

Pharmaceutical Development

The compound serves as a lead for kinase inhibitors targeting cancers with FGFR alterations. Xenograft models of compounds with similar scaffolds demonstrate 60–80% tumor growth inhibition at 10 mg/kg doses . Additionally, its fluorine atom improves bioavailability compared to non-halogenated analogs.

Materials Science

In polymer chemistry, the molecule acts as a monomer for fluorinated polyethers. These materials exhibit:

  • Thermal Stability: Decomposition onset >300°C

  • Dielectric Constant: ε = 2.3 (1 MHz), suitable for microelectronics.

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